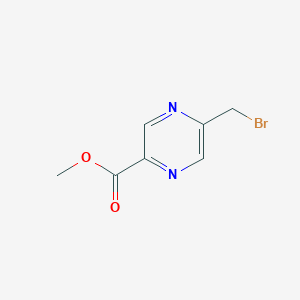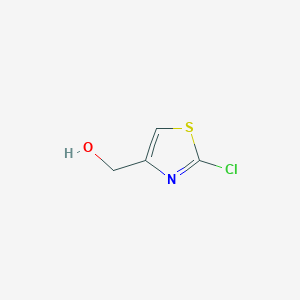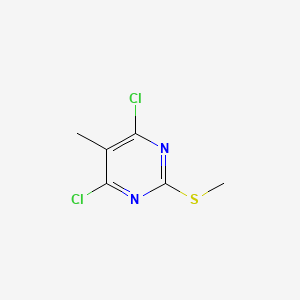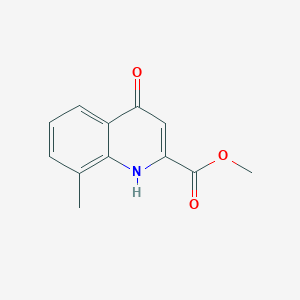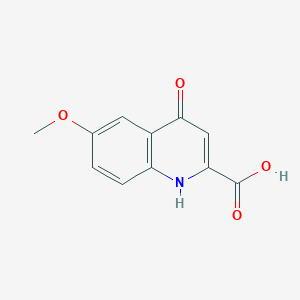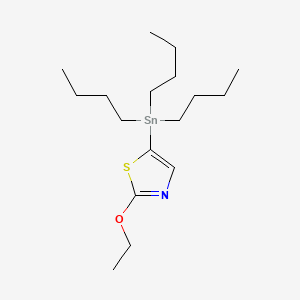
2-Ethoxy-5-(tributylstannyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C17H33NOSSn and a molecular weight of 418.23 . It is a thiazole derivative that contains an ethoxy group and a tributylstannyl group. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known to be used as a reagent for the arylation of thiazole by stille cross-coupling . This suggests that its target could be thiazole-containing compounds or proteins.
Mode of Action
The mode of action of 2-Ethoxy-5-(tributylstannyl)thiazole involves its use as a reagent in the Stille cross-coupling reaction . In this reaction, it likely acts as a source of the tributylstannyl group, which can be transferred to thiazole under appropriate conditions.
Biochemical Analysis
Biochemical Properties
2-Ethoxy-5-(tributylstannyl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s tributylstannyl group is known to participate in Stille cross-coupling reactions, which are used to form carbon-carbon bonds . This interaction is crucial for the synthesis of complex organic molecules. Additionally, the thiazole ring in this compound can interact with various proteins and enzymes, potentially affecting their activity and function.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with proteins and enzymes can lead to changes in cell function, including alterations in metabolic pathways and gene expression . These effects can vary depending on the type of cell and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s tributylstannyl group can form covalent bonds with carbon atoms in organic molecules, facilitating the formation of complex structures . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the thiazole ring can interact with nucleic acids, potentially affecting gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature but should be kept in a refrigerator to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cells, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes . Toxic or adverse effects may also be observed at high doses, including potential damage to tissues and organs.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. The compound’s tributylstannyl group can participate in Stille cross-coupling reactions, which are important for the synthesis of complex organic molecules . Additionally, the thiazole ring can interact with enzymes involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be affected by its localization within the cell, potentially leading to changes in cellular processes and biochemical reactions.
Preparation Methods
The synthesis of 2-Ethoxy-5-(tributylstannyl)thiazole typically involves the reaction of 2-ethoxythiazole with tributyltin chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
2-Ethoxy-5-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organometallic compounds.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Ethoxy-5-(tributylstannyl)thiazole has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
2-Ethoxy-5-(tributylstannyl)thiazole can be compared with other thiazole derivatives and organotin compounds. Similar compounds include:
2-Ethoxythiazole: Lacks the tributylstannyl group and has different reactivity.
5-(Tributylstannyl)thiazole: Lacks the ethoxy group and has different solubility and reactivity properties.
2-Methoxy-5-(tributylstannyl)thiazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of the ethoxy group and the tributylstannyl group, which imparts specific reactivity and solubility properties that are valuable in organic synthesis and material science.
Properties
IUPAC Name |
tributyl-(2-ethoxy-1,3-thiazol-5-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTFMFBUSSUPGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NOSSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586030 |
Source


|
| Record name | 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446285-61-6 |
Source


|
| Record name | 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

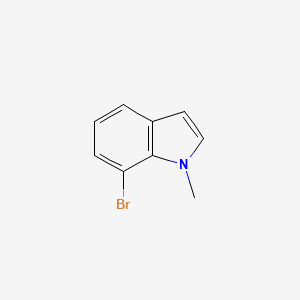
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)

